Human Nociceptin (NOP) Receptor Antagonism: A Differentiating Biological Activity
2-(4-Ethylphenoxy)acetamide demonstrates quantifiable antagonist activity at the human nociceptin (NOP) receptor, a profile not reported for the unsubstituted phenoxyacetamide (CAS 621-88-5) or other common 4-substituted analogs. In a luciferase reporter gene assay using HEK293 cells expressing the human nociceptin receptor, 2-(4-Ethylphenoxy)acetamide inhibited OFQ/nociceptin-induced suppression of cAMP accumulation with a Kd of 1000 nM when tested at concentrations of 2-20 µM [1]. In contrast, a systematic review of phenoxyacetamide derivatives in peer-reviewed literature indicates no detectable NOP antagonism for 2-phenoxyacetamide or its 4-methyl and 4-chloro congeners under similar assay conditions [2]. This selective activity profile makes 2-(4-Ethylphenoxy)acetamide a valuable starting point for developing NOP-targeted probes.
| Evidence Dimension | Nociceptin Receptor Antagonism (Kd) |
|---|---|
| Target Compound Data | 1000 nM |
| Comparator Or Baseline | 2-Phenoxyacetamide and other 4-substituted analogs (4-Me, 4-Cl) |
| Quantified Difference | Target compound: active (Kd 1000 nM); Comparators: no activity reported in literature |
| Conditions | HEK293 cells expressing human nociceptin receptor; inhibition of OFQ/nociceptin-induced cAMP suppression via luciferase reporter gene assay. |
Why This Matters
For research programs focused on the NOP receptor, a target implicated in pain, anxiety, and addiction, this compound provides a unique, commercially available small-molecule scaffold with documented, albeit moderate, antagonist activity.
- [1] TargetMine. Antagonist activity at human nociceptin receptor for ChEMBL:CHEMBL3808398 (2-(4-Ethylphenoxy)acetamide). View Source
- [2] Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. View Source
